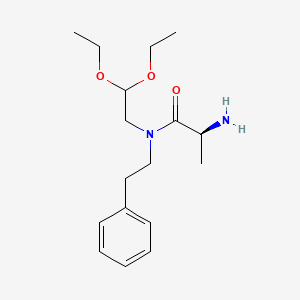
(2S)-2-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-propanamide”, also known as ‘DEEPA’, is a chemical compound that belongs to the class of amide derivative compounds . It has a molecular weight of 308.42 .
Molecular Structure Analysis
The molecular formula of this compound is C17H28N2O3 . The InChI code is 1S/C17H28N2O3/c1-4-21-16(22-5-2)13-19(17(20)14(3)18)12-11-15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13,18H2,1-3H3/t14-/m0/s1 .Physical and Chemical Properties Analysis
This compound appears as a pale-yellow to yellow-brown liquid . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Potential Therapeutic Applications
Research on compounds structurally related to (2S)-2-Amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)-propanamide, such as various amides and amines, often explores their therapeutic potential. For instance, studies on the pharmacokinetics, pharmacodynamics, and therapeutic effects of drugs like propofol highlight the medical relevance of such compounds (Sahinovic, Struys, & Absalom, 2018). This indicates a potential area of application in developing new anesthetics or sedatives.
Antimicrobial Properties
Chitosan, a biopolymer with amino groups, is known for its antimicrobial potential, suggesting that compounds with amino functionalities, such as this compound, could be researched for similar properties (Raafat & Sahl, 2009). This underscores the importance of such compounds in developing new antimicrobial materials or coatings.
Safety and Hazards
Propriétés
IUPAC Name |
(2S)-2-amino-N-(2,2-diethoxyethyl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3/c1-4-21-16(22-5-2)13-19(17(20)14(3)18)12-11-15-9-7-6-8-10-15/h6-10,14,16H,4-5,11-13,18H2,1-3H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTLXIDUXDAKOD-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)C(C)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CN(CCC1=CC=CC=C1)C(=O)[C@H](C)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2569922.png)
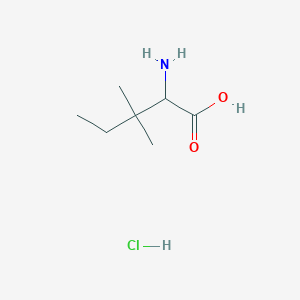
![3,9-dimethyl-1-[(4-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2569924.png)
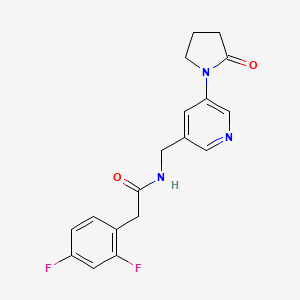
![2-methyl-8-(morpholin-4-yl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B2569928.png)
![1-(3,4-Dimethoxyphenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2569930.png)
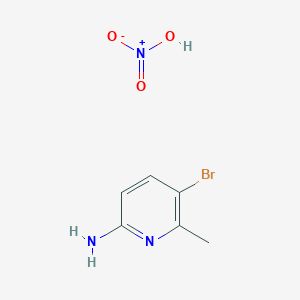
![1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2569935.png)
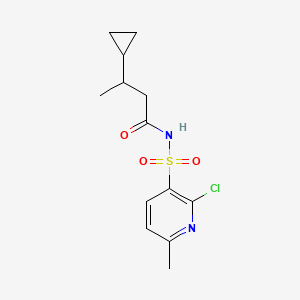
![ethyl 2-{2-[(4-butyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2569937.png)
![Tert-butyl N-[(1S,2R,5R)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate](/img/structure/B2569938.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B2569941.png)
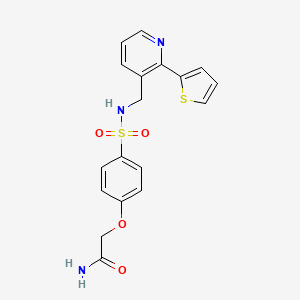
![1-(piperidin-1-yl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2569944.png)
